(2E)-3-(2,6-dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
Overview
Description
(2E)-3-(2,6-dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of dichlorophenyl and dimethoxyphenyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzaldehyde and 2,4-dimethoxyaniline.
Formation of Intermediate: The 2,6-dichlorobenzaldehyde undergoes a condensation reaction with 2,4-dimethoxyaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Electronics: Incorporation into organic electronic devices for improved performance.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of dichlorophenyl and dimethoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (2E)-3-(2,6-dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide
- (2E)-3-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)prop-2-enamide
- (2E)-3-(2,6-dichlorophenyl)-N-(2,4-dihydroxyphenyl)prop-2-enamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings (e.g., methoxy, methyl, hydroxy) can significantly alter the compound’s chemical properties and reactivity.
- Unique Properties: The dimethoxy groups in this compound may enhance its solubility and stability compared to its analogs.
- Applications: Each compound may have distinct applications based on its unique chemical properties, with this compound being particularly suited for applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-11-6-8-15(16(10-11)23-2)20-17(21)9-7-12-13(18)4-3-5-14(12)19/h3-10H,1-2H3,(H,20,21)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPNHROSCLGRGI-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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